REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:16])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C(N(CC)CC)C.C(Cl)Cl.[CH3:27][OH:28].CN([CH:32]=[O:33])C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:27][O:28][C:32]([C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:16])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3)=[O:33] |f:3.4,^1:36,55|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
|
Name
|
MeOH DMF
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CO.CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 90° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was degassed with Argon
|
Type
|
ADDITION
|
Details
|
charged with 150 psi of CO (g)
|
Type
|
TEMPERATURE
|
Details
|
Upon completion, the reaction was cooled to 40° C.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
TEMPERATURE
|
Details
|
while warm
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide the crude product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 65.4 mmol | |
AMOUNT: MASS | 16.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |